3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
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Overview
Description
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a heterocyclic compound featuring a trifluoromethyl group attached to a cyclopenta[B]pyridin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . Another approach involves the use of trifluoromethylation reagents in the presence of catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in various applications.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H6F3NO |
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Molecular Weight |
201.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)5-3-6-7(13-4-5)1-2-8(6)14/h3-4H,1-2H2 |
InChI Key |
IPERUZBFSQEDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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